Clorhidrato de 2-amino-N-(4-fluorofenil)-2-metilpropanamida

Descripción general

Descripción

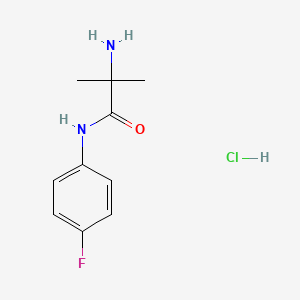

2-Amino-N-(4-fluorophenyl)-2-methylpropanamide hydrochloride is a useful research compound. Its molecular formula is C10H14ClFN2O and its molecular weight is 232.68 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Amino-N-(4-fluorophenyl)-2-methylpropanamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-N-(4-fluorophenyl)-2-methylpropanamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Inhibición de HDAC

Una de las aplicaciones de compuestos similares al “Clorhidrato de 2-amino-N-(4-fluorofenil)-2-metilpropanamida” está en la inhibición de las histona desacetilasas (HDAC). Estas enzimas participan en la regulación de la expresión génica mediante la eliminación de grupos acetilo de las proteínas histonas, lo que lleva a una estructura de cromatina condensada y una actividad transcripcional reducida. Los inhibidores de HDAC se han estudiado por su potencial en la terapia contra el cáncer debido a su capacidad para inducir el arresto del ciclo celular, la diferenciación y la apoptosis en las células cancerosas .

Modulación de sirtuinas

Otra aplicación está relacionada con la modulación de sirtuinas. Las sirtuinas son una familia de proteínas que juegan un papel en el envejecimiento, la transcripción, la apoptosis, la inflamación y la resistencia al estrés. Los compuestos que pueden modular la actividad de las sirtuinas se están investigando por sus posibles beneficios terapéuticos en diversas enfermedades, incluidos los trastornos metabólicos y las enfermedades neurodegenerativas .

Mecanismo De Acción

Target of Action

The primary target of 2-Amino-N-(4-fluorophenyl)-2-methylpropanamide hydrochloride is Histone Deacetylase 3 (HDAC3) . HDAC3 is an enzyme that plays a crucial role in the regulation of gene expression by removing acetyl groups from histones, thereby condensing the DNA structure and reducing gene transcription .

Mode of Action

2-Amino-N-(4-fluorophenyl)-2-methylpropanamide hydrochloride interacts with HDAC3 by inhibiting its enzymatic activity . This inhibition is achieved by the compound binding to the active site of HDAC3, preventing it from removing acetyl groups from histones . As a result, the DNA structure remains relaxed, allowing for increased gene transcription .

Biochemical Pathways

The inhibition of HDAC3 by 2-Amino-N-(4-fluorophenyl)-2-methylpropanamide hydrochloride affects the epigenetic modifications of histones . This alteration in histone acetylation status can influence various biochemical pathways, including those involved in cell cycle regulation, apoptosis, and DNA repair . The downstream effects of these changes can lead to alterations in cell growth and survival .

Result of Action

The inhibition of HDAC3 by 2-Amino-N-(4-fluorophenyl)-2-methylpropanamide hydrochloride can lead to increased acetylation of histones, resulting in a more relaxed DNA structure and increased gene transcription . This can lead to alterations in cell growth and survival, potentially contributing to the compound’s antitumor activity . For instance, the compound has been shown to inhibit tumor growth in a HepG2 cell-based in vivo xenograft model .

Análisis Bioquímico

Biochemical Properties

2-Amino-N-(4-fluorophenyl)-2-methylpropanamide hydrochloride plays a significant role in biochemical reactions . It exhibits class I (HDAC1, 2, and 3) selectivity in the in vitro enzymatic assay and is especially potent against HDAC3 activity . The enzymes, proteins, and other biomolecules it interacts with are primarily associated with the HDAC family .

Cellular Effects

The cellular effects of 2-Amino-N-(4-fluorophenyl)-2-methylpropanamide hydrochloride are profound. It exhibits solid tumor cell inhibitory activities with an IC50 value of 1.30 μM against HepG2 cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 2-Amino-N-(4-fluorophenyl)-2-methylpropanamide hydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily through its potent activity against HDAC3 .

Dosage Effects in Animal Models

The effects of 2-Amino-N-(4-fluorophenyl)-2-methylpropanamide hydrochloride vary with different dosages in animal models . It has been observed to inhibit tumor growth with a tumor growth inhibition (TGI) of 48.89% .

Metabolic Pathways

The metabolic pathways that 2-Amino-N-(4-fluorophenyl)-2-methylpropanamide hydrochloride is involved in are primarily associated with the HDAC family . It interacts with enzymes or cofactors within these pathways .

Propiedades

IUPAC Name |

2-amino-N-(4-fluorophenyl)-2-methylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O.ClH/c1-10(2,12)9(14)13-8-5-3-7(11)4-6-8;/h3-6H,12H2,1-2H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSAXBGBBGUUBQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC1=CC=C(C=C1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-amino-N-[(3-bromophenyl)methyl]pyridine-3-sulfonamide](/img/structure/B1527437.png)

![(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1527441.png)

![2-[(2,2,2-Trifluoroethyl)carbamoyl]acetic acid](/img/structure/B1527447.png)

![[6-(Tert-butoxy)pyridin-2-yl]methanamine](/img/structure/B1527451.png)